molecular formula C15H22N2O3S B6079240 1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide

1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B6079240
M. Wt: 310.4 g/mol
InChI Key: OLMGZUGHIMVCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed as an anti-obesity drug. It was first synthesized by Sanofi-Aventis in 1994 and was approved for use in Europe in 2006. The drug works by blocking the cannabinoid receptors in the brain, which are responsible for regulating appetite and metabolism.

Mechanism of Action

1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide works by blocking the cannabinoid receptors in the brain, which are responsible for regulating appetite and metabolism. The drug binds to the CB1 receptor and prevents the binding of endocannabinoids, which are naturally occurring compounds that activate the receptor. This leads to a decrease in appetite and an increase in energy expenditure, resulting in weight loss.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models and humans. In addition, it has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide in lab experiments is its specificity for the CB1 receptor, which allows for the selective modulation of this receptor without affecting other receptors. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Another area of interest is its potential use in the treatment of inflammatory diseases. In addition, there is ongoing research on the development of more selective CB1 receptor antagonists with improved safety profiles.

Synthesis Methods

The synthesis of 1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide involves the reaction of piperidine with 3-bromopropylbenzene followed by the reaction of the resulting compound with sulfonyl chloride. The final product is obtained by reacting the intermediate compound with piperidinecarboxylic acid. The overall yield of the synthesis is approximately 33%.

Scientific Research Applications

1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory effects. In addition, it has been studied for its potential use in the treatment of various psychiatric disorders such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

1-(3-phenylpropylsulfonyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c16-15(18)14-9-4-10-17(12-14)21(19,20)11-5-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMGZUGHIMVCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.